Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)-
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Overview
Description
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is a complex organic compound that belongs to the class of fatty acids It is characterized by the presence of a long aliphatic chain and a functional group derived from lupane, a triterpenoid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- typically involves multiple steps. One common method starts with the transesterification of castor oil to produce methyl ricinoleate. This intermediate is then subjected to pyrolysis to yield methyl undecenoate. The methyl undecenoate is hydrolyzed to produce 10-undecenoic acid, which is further modified through hydrobromination to yield 11-bromoundecanoic acid. Finally, the brominated compound undergoes a reaction with a lupane derivative to form the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, typically under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of undecanoic acid with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of biobased polyamides and surfactants.
Mechanism of Action
The mechanism of action of undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- involves its interaction with cellular membranes and metabolic pathways. It triggers oxidative stress, leading to changes in fatty acid, phospholipid, and ergosterol synthesis. Increased levels of reactive oxygen species cause damage to the cell membrane and cell wall, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
11-Aminoundecanoic acid: A precursor to Nylon-11, used in the production of biobased polyamides.
Undecanoic acid: A simpler fatty acid with known antifungal properties.
Uniqueness
Undecanoic acid, 11-(((3beta)-3-hydroxy-28-oxolup-20(29)-en-28-yl)amino)- is unique due to its complex structure, which combines a fatty acid chain with a lupane derivative. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
150840-31-6 |
---|---|
Molecular Formula |
C41H69NO4 |
Molecular Weight |
640.0 g/mol |
IUPAC Name |
11-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]undecanoic acid |
InChI |
InChI=1S/C41H69NO4/c1-28(2)29-19-24-41(36(46)42-27-15-13-11-9-8-10-12-14-16-34(44)45)26-25-39(6)30(35(29)41)17-18-32-38(5)22-21-33(43)37(3,4)31(38)20-23-40(32,39)7/h29-33,35,43H,1,8-27H2,2-7H3,(H,42,46)(H,44,45)/t29-,30+,31-,32+,33-,35+,38-,39+,40+,41-/m0/s1 |
InChI Key |
RIKPHTJUWKAFML-OMDZWSJNSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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